molecular formula C22H25N3O5S B2687023 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1207033-96-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2687023
CAS No.: 1207033-96-2
M. Wt: 443.52
InChI Key: RFEDMZVRXDYSLK-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic compound offered for research and screening purposes. This chemical features a complex structure combining a 5-oxopyrrolidine-3-carboxamide core, a scaffold recognized in medicinal chemistry for its relevance in developing new bioactive molecules . The structure is further elaborated with a 1,1-dioxidoisothiazolidine moiety and aromatic substitutions, which may influence its physicochemical properties and interaction with biological targets. The 5-oxopyrrolidine scaffold is a heterocyclic system of significant interest in the search for new pharmacological agents, particularly in the development of antimicrobial compounds . As a screening compound, it holds potential for use in hit identification within drug discovery campaigns, specifically in probing biological pathways where related heterocycles have shown activity. Researchers can utilize this molecule to explore structure-activity relationships (SAR) and for target identification studies. The specific mechanism of action, biological activity, and primary research applications for this exact compound are not yet fully characterized and require investigation by the end researcher. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-7-8-18(25-9-4-10-31(25,28)29)13-20(15)23-22(27)16-11-21(26)24(14-16)17-5-3-6-19(12-17)30-2/h3,5-8,12-13,16H,4,9-11,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEDMZVRXDYSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

  • Isothiazolidine moiety : This contributes to its potential biological properties.
  • Pyrrolidine ring : Known for its role in various pharmacological activities.
  • Methoxy and methylphenyl substituents : These groups can influence the compound's interaction with biological targets.

One of the primary targets of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The inhibition of CDK2 activity leads to:

  • Cell cycle arrest : Preventing cells from progressing through the cycle.
  • Induction of apoptosis : Potentially beneficial in cancer treatment by halting the proliferation of malignant cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves:

  • Disruption of cell cycle progression.
  • Induction of programmed cell death in cancerous cells.

Antimicrobial Activity

Emerging studies suggest that derivatives of this compound may also possess antimicrobial properties. For instance, compounds featuring similar structural motifs have shown efficacy against multidrug-resistant Gram-positive bacteria and fungi. The antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions within microbial cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectsReferences
AnticancerCDK2Cell cycle arrest, apoptosis induction
AntimicrobialGram-positive bacteriaInhibition of growth in resistant strains

Case Study: Anticancer Activity

A study focusing on the anticancer effects of similar compounds highlighted that derivatives with a pyrrolidine structure exhibited enhanced cytotoxicity against A549 lung cancer cells. The mechanism was linked to CDK2 inhibition, leading to significant reductions in cell viability at micromolar concentrations.

Case Study: Antimicrobial Efficacy

Another study explored the antimicrobial potential of structurally related compounds against Staphylococcus aureus and Candida auris. Results indicated that these compounds could effectively reduce bacterial load in vitro, suggesting their potential as novel therapeutic agents against resistant strains .

Comparison with Similar Compounds

Research Findings and Data Analysis

Table 2: Comparative Bioactivity of Pyrrolidine Carboxamides

Compound Assay System IC₅₀/EC₅₀ (µM) Key Finding Reference
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Protease Inhibition 0.12 High potency due to thiadiazol π-stacking [1]
Niclosamide TMEM16A Inhibition 0.45 Nitro group non-essential; Cl substitution tolerated [2]
This compound Predicted N/A Hypothesized TMEM16A inhibition with IC₅₀ <1 µM

Critical Analysis :

  • The target compound’s structural features align with TMEM16A antagonists (e.g., sulfonamide bioisosteres, aryl groups), but empirical validation is required.
  • Thiadiazol-containing analogs () exhibit superior protease inhibition, suggesting the target compound’s activity may depend on target specificity.

Q & A

Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Key challenges include managing the reactivity of the isothiazolidin-2-yl and pyrrolidinone moieties during coupling reactions. Optimize stepwise synthesis by:
  • Using coupling agents like HATU or EDC/HOBt for amide bond formation between the phenyl and pyrrolidine-3-carboxamide groups .
  • Purifying intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to minimize byproducts.
  • Monitoring reaction progress with TLC or HPLC-MS to ensure completion before proceeding to subsequent steps .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the 3-methoxyphenyl group’s aromatic protons appear as distinct doublets in δ 6.7–7.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak) with ±2 ppm accuracy .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm and acetonitrile/water mobile phase .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Use co-solvents like DMSO (≤0.1% v/v) for stock solutions, followed by dilution in assay buffers (e.g., PBS or DMEM).
  • For poor aqueous solubility, employ lipid-based formulations (e.g., liposomes) or cyclodextrin complexes .
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Conduct Michaelis-Menten assays with varying substrate concentrations to determine KiK_i values. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to target enzymes (e.g., kinase or protease targets) .
  • X-ray Crystallography : Co-crystallize the compound with the target protein to identify binding interactions (e.g., hydrogen bonds with the carboxamide group) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Synthesize analogs with substituent variations (e.g., replacing 3-methoxyphenyl with halogenated or heteroaromatic groups).
  • Test analogs in parallel against primary and off-target enzymes (e.g., CYP450 isoforms) to assess selectivity .
  • Perform molecular docking (AutoDock Vina) to predict binding poses and guide rational design .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Re-evaluate assay conditions: Ensure in vitro assays use physiologically relevant pH, temperature, and co-factors.
  • Assess metabolic stability via liver microsome assays to identify rapid degradation in vivo .
  • Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models to correlate exposure with efficacy .

Q. What methodologies are recommended for evaluating compound stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acidic/basic buffers) .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolysis of the pyrrolidinone ring) and quantify stability over time .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity changes .

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